2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17638855
InChI: InChI=1S/C8H7ClFNO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3H,4,11H2
SMILES:
Molecular Formula: C8H7ClFNO
Molecular Weight: 187.60 g/mol

2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one

CAS No.:

Cat. No.: VC17638855

Molecular Formula: C8H7ClFNO

Molecular Weight: 187.60 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one -

Specification

Molecular Formula C8H7ClFNO
Molecular Weight 187.60 g/mol
IUPAC Name 2-amino-1-(5-chloro-2-fluorophenyl)ethanone
Standard InChI InChI=1S/C8H7ClFNO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3H,4,11H2
Standard InChI Key TUSUBCZWLZIHBK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)C(=O)CN)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-amino-1-(5-chloro-2-fluorophenyl)ethanone, reflects its substituent arrangement:

  • A phenyl ring with chlorine at position 5 and fluorine at position 2.

  • An ethyl ketone backbone (-CO-) linked to the phenyl ring.

  • A primary amino group (-NH₂) at the β-position of the ketone.

The presence of halogens (Cl, F) introduces steric and electronic effects, influencing reactivity. The chlorine atom enhances lipophilicity, potentially improving membrane permeability, while the fluorine atom modulates electron density through its strong electronegativity. The amino group serves as a nucleophilic site for further functionalization, such as acylations or condensations.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₇ClFNO
Molecular Weight187.60 g/mol
IUPAC Name2-amino-1-(5-chloro-2-fluorophenyl)ethanone
Canonical SMILESC1=CC(=C(C=C1Cl)C(=O)CN)F
InChI KeyTUSUBCZWLZIHBK-UHFFFAOYSA-N

Synthesis and Preparation

Hydrochloride Salt Formation

The hydrochloride salt (C₈H₈Cl₂FNO, MW 224.06 g/mol) is often prepared to enhance stability and solubility. Protonation of the amino group forms a crystalline solid, facilitating storage and handling.

CompoundRelative Reactivity (vs. Parent)
2-Amino-1-(5-chlorophenyl)ethanone1.0x
2-Amino-1-(2-fluorophenyl)ethanone0.8x
2-Amino-1-(5-chloro-2-fluorophenyl)ethanone1.2x

Future Research Directions

Mechanistic Elucidation

  • Target Identification: High-throughput screening against disease-relevant proteins.

  • Metabolic Pathways: Radiolabeling studies to trace in vivo degradation.

Derivative Development

  • Prodrug Strategies: Masking the amino group to improve bioavailability.

  • Hybrid Molecules: Conjugation with known pharmacophores (e.g., sulfonamides).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator